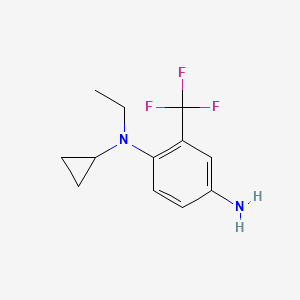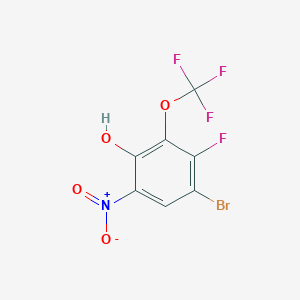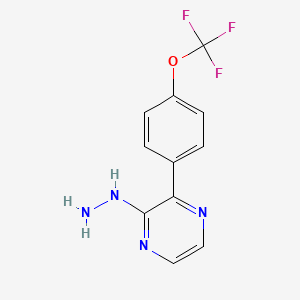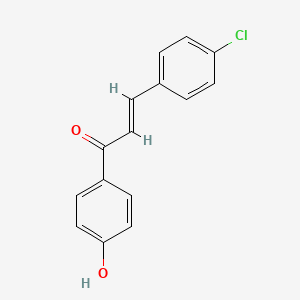
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C12H15F3N2 This compound features a benzene ring substituted with a trifluoromethyl group and two amine groups, one of which is further substituted with cyclopropyl and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common route starts with the nitration of 2-(trifluoromethyl)aniline to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amines. The final step involves the alkylation of the amine groups with cyclopropyl and ethyl halides under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity. Safety and environmental considerations are also paramount, necessitating the use of closed systems and proper waste management protocols.
Analyse Chemischer Reaktionen
Types of Reactions
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism by which N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclopropyl and ethyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: Lacks the cyclopropyl and ethyl substitutions, making it less lipophilic and potentially less bioavailable.
N1-cyclopropyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar structure but with a methyl group instead of an ethyl group, which may affect its binding properties and reactivity.
N1-ethyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine: Contains both ethyl and methyl groups, potentially altering its chemical and biological properties compared to the cyclopropyl-substituted compound.
Uniqueness
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its cyclopropyl and ethyl groups, which can enhance binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15F3N2 |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
1-N-cyclopropyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H15F3N2/c1-2-17(9-4-5-9)11-6-3-8(16)7-10(11)12(13,14)15/h3,6-7,9H,2,4-5,16H2,1H3 |
InChI-Schlüssel |
RUSATPWVANGAKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)

![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)





